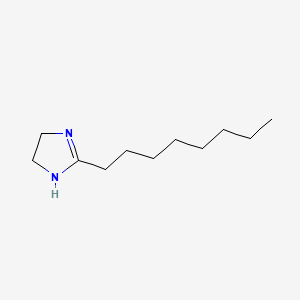

2-Imidazoline, 2-octyl-

Description

Overview of the 2-Imidazoline Class in Heterocyclic Chemistry

2-Imidazolines are a class of five-membered heterocyclic compounds characterized by a ring structure containing two nitrogen atoms at non-adjacent positions and a double bond between one of the nitrogen atoms and a carbon atom. wikipedia.orgbritannica.com Their formal name is 4,5-dihydro-1H-imidazole. wikipedia.org This structural motif imparts a unique combination of properties, including basicity and the ability to act as ligands in coordination chemistry. wikipedia.org The 2-imidazolines are the most commercially common type of imidazoline (B1206853) and are found in various natural products and pharmaceutical agents. wikipedia.org

The general structure of 2-imidazolines allows for substitution at various positions, which significantly influences their physicochemical properties. For instance, the solubility of 2-substituted-2-imidazolines in polar solvents tends to decrease as the length of the alkyl substituent at the 2-position increases. chemicalbook.com These compounds are generally thermally stable and can readily form quaternary salts. chemicalbook.com The synthesis of 2-imidazolines can be achieved through several routes, with a common method involving the condensation of 1,2-diamines, such as ethylenediamine (B42938), with nitriles or esters. wikipedia.org

Historical Context of Scholarly Research on 2-octyl-2-imidazoline and Related Derivatives

The foundational chemistry of the parent imidazole (B134444) ring was established in 1858. However, the focused study of specific derivatives like 2-octyl-2-imidazoline and its relatives is a more recent development, largely driven by their potential industrial applications. Much of the early research on long-chain alkyl imidazolines was centered on their surface-active properties.

A common synthetic route to 2-alkyl-imidazolines involves the reaction of fatty acids with polyamines like diethylenetriamine, followed by cyclization. researchgate.net For example, the reaction of caprylic acid with triethylenetetramine (B94423) can produce a 2-octyl-1-diethylenediaminimidazoline derivative. researchgate.net More efficient synthesis methods, such as microwave-assisted reactions, have been developed to improve yields and reduce reaction times compared to conventional thermal condensation. researchgate.net

Current Research Significance and Challenges for 2-octyl-2-imidazoline

Current research into 2-octyl-2-imidazoline and its derivatives is active and spans several scientific disciplines. One significant area of investigation is their application as corrosion inhibitors, particularly for mild steel in various environments. taylorandfrancis.com The imidazoline ring, combined with the hydrophobic octyl chain, allows the molecule to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. taylorandfrancis.com

In the field of materials science, these compounds are explored as precursors for surfactants and other functional materials. For instance, Gemini surfactants have been synthesized from 2-octyl-1-diethylenediaminimidazoline, demonstrating good biocidal activity. researchgate.netresearchgate.net Furthermore, mixed-mode stationary phases for chromatography have been developed using 1-vinyl-3-octyl-imidazole ligands, showcasing the versatility of the octyl-imidazole structure. researchgate.net

A notable challenge in the study and application of these compounds is understanding the precise structure-activity relationships. The introduction of substituents, such as a methyl group at the 2 or 4 position of the imidazole ring, can significantly alter the basicity and, consequently, the complexing ability of the molecule. nih.gov Further research is needed to fully elucidate how these structural modifications impact their performance in various applications.

| Property | Value |

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol |

| Appearance | May be a solid or viscous liquid chemicalbook.com |

| Solubility | Solubility in polar solvents decreases with the long alkyl chain. chemicalbook.com |

| Note: Experimental physical properties for 2-octyl-2-imidazoline are not widely reported in the readily available literature. The information provided is based on general properties of 2-alkyl-2-imidazolines. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10443-60-4 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

2-octyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C11H22N2/c1-2-3-4-5-6-7-8-11-12-9-10-13-11/h2-10H2,1H3,(H,12,13) |

InChI Key |

RPEKHMWFNMGIHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=NCCN1 |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways for 2 Imidazoline, 2 Octyl and Its Derivatives

Conventional Condensation Reactions for 2-Imidazoline Formation

Conventional methods for forming the 2-imidazoline ring often rely on the direct condensation of ethylenediamine (B42938) with functional groups such as nitriles, esters, or fatty acids, which serve as the source of the 2-substituent.

Reactions of Ethylenediamine with Nitriles

A prevalent method for the synthesis of 2-substituted 2-imidazolines involves the condensation of ethylenediamine with a suitable nitrile. wikipedia.org For the synthesis of 2-octyl-2-imidazoline, this would involve the reaction with octanenitrile (B114854) (also known as caprylonitrile). This reaction is essentially a cyclic Pinner reaction, which typically requires acid catalysis and elevated temperatures to proceed effectively. wikipedia.org The process involves the initial reaction between the nitrile and the diamine, followed by an intramolecular cyclization to form the imidazoline (B1206853) ring, with the elimination of ammonia. While effective for both alkyl and aryl nitriles, the conditions can be harsh. wikipedia.orggoogle.com

The general reaction can be summarized as:

Reactants: Ethylenediamine and Octanenitrile

Product: 2-octyl-2-imidazoline

Byproduct: Ammonia

Research has shown that this condensation can be carried out under various conditions, sometimes in the gas phase at very high temperatures (200° to 450° C) over specific metal oxide or phosphate (B84403) catalysts. google.com

Condensation with Esters and Fatty Acids

Another well-established route to 2-imidazolines is the condensation of ethylenediamine with carboxylic acids or their corresponding esters. wikipedia.orgchemicalbook.com To produce 2-octyl-2-imidazoline, octanoic acid or one of its esters (e.g., methyl octanoate) would be the starting material. This reaction is a cyclocondensation that involves the formation of an intermediate amide, which then undergoes an intramolecular cyclization with the elimination of water (from a fatty acid) or an alcohol (from an ester). researchgate.net

The reaction with a fatty acid, such as octanoic acid, typically requires high temperatures (often above 200°C) to drive off the two molecules of water formed during the reaction. google.comresearchgate.net Using an excess of ethylenediamine can help to favor the formation of the imidazoline over other side products. google.com Microwave-assisted organic synthesis (MAOS) has been explored as a method to reduce reaction times significantly compared to conventional heating. researchgate.net For instance, the synthesis of fatty imidazolines from oleic acid and ethylenediamine showed a reduction in reaction time from 5 hours (conventional) to just 10 minutes using microwaves. researchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

| Octanoic Acid | Ethylenediamine | High Temperature (e.g., 280-290°C) | 2-octyl-2-imidazoline | google.com |

| Methyl Octanoate | Ethylenediamine | Heat, removal of methanol | 2-octyl-2-imidazoline | wikipedia.orggoogle.com |

| Oleic Acid | Ethylenediamine | Reflux with Dean-Stark (5 hrs) | Fatty Imidazoline | researchgate.net |

| Oleic Acid | Ethylenediamine | MAOS (10 min) | Fatty Imidazoline | researchgate.net |

Aldehyde-mediated Synthesis Routes

The synthesis of 2-imidazolines can also be achieved starting from aldehydes. chemicalbook.combas.bg In the case of 2-octyl-2-imidazoline, the precursor would be octanal. This method involves the condensation of the aldehyde with ethylenediamine, which initially forms a Schiff base (diimine) or an aminal intermediate. This intermediate is then oxidized in situ to form the imidazoline ring. bas.bgorganic-chemistry.org

A variety of oxidizing agents and systems have been developed for this transformation, allowing the reaction to proceed under milder conditions, often at room temperature. bas.bgorganic-chemistry.org These methods are advantageous as they avoid the high temperatures required in other condensation reactions.

| Aldehyde | Oxidizing System | Conditions | Yield | Reference |

| Various Aldehydes | N-iodosaccharin (NISac) | Room Temperature, CH2Cl2 | 90-95% | bas.bg |

| Various Aldehydes | Iodine / K2CO3 | Room Temperature | Good | organic-chemistry.org |

| Various Aldehydes | Hydrogen Peroxide / NaI | Not specified | High | organic-chemistry.org |

| Various Aldehydes | tert-Butyl hypochlorite | Not specified | High | organic-chemistry.org |

This one-pot synthesis is generally simple and efficient, tolerating a variety of functional groups on the aldehyde. bas.bg

Catalytic Strategies in 2-Imidazoline Synthesis

To overcome the often harsh conditions of conventional methods, various catalytic strategies have been developed. These approaches can offer milder reaction conditions, improved yields, and greater efficiency.

Sulfur-Catalyzed Methods

Elemental sulfur has been identified as an effective catalyst for the condensation of nitriles with 1,2-diamines to form 2-imidazolines. google.comresearchgate.net This method provides a milder alternative to the high-temperature, acid-catalyzed Pinner-type cyclization. The reaction is typically performed by heating a mixture of the nitrile (e.g., octanenitrile), ethylenediamine, and a catalytic amount of sulfur. researchgate.net Other sulfur-containing compounds like carbon disulfide (CS2) and hydrogen sulfide (B99878) (H2S) have also been reported as effective catalysts. researchgate.net

A general procedure involves refluxing the nitrile, an excess of ethylenediamine, and a catalytic amount of sulfur at around 120°C. researchgate.net This approach has been shown to produce 2-imidazolines in high yields (90-97%) with moderate reaction times. researchgate.net The use of elemental sulfur in lump form was noted in early patents as being particularly effective. google.com

| Reactants | Catalyst | Conditions | Yield | Reference |

| Nitrile, Ethylenediamine | Sulfur | Reflux (120°C) | 90-97% | researchgate.net |

| 1,2-diamines, Nitriles | Sulfur (lump form) | Not specified | Not specified | google.com |

| Alkanenitriles, DETA | S, CS2, or H2S | Not specified | Not specified | researchgate.net |

Acid-Catalyzed Approaches (e.g., Cysteine HCl)

Acid catalysis is a cornerstone of many imidazoline synthesis routes, particularly those starting from nitriles or fatty acids. wikipedia.orggoogle.com The use of an acid catalyst facilitates the cyclization step. While strong mineral acids can be used, research has also explored the use of amino acids, such as cysteine, as catalysts. researchgate.net The use of cysteine for synthesizing imidazolines from alkanenitriles has been reported. researchgate.net

The mechanism of amino acid catalysis is thought to involve the facilitation of the condensation steps. asianpubs.org In the context of synthesizing 2-octyl-2-imidazoline from octanoic acid, the reaction between lauric acid (a C12 fatty acid) and ethylenediamine hydrochloride at high temperatures (280-290°C) has been documented to produce undecyl-imidazoline hydrochloride, demonstrating the principle of using an amine salt in an acid-catalyzed condensation. google.com More broadly, heteropoly acids like tungstosilicic acid supported on silica (B1680970) have also been employed as efficient, reusable solid acid catalysts for the reaction between nitriles and ethylenediamine. arkat-usa.org

The use of L-cysteine hydrochloride as a catalyst combines the functionalities of an amino acid with a strong acid source, potentially offering unique catalytic activity, though specific studies focusing solely on this catalyst for 2-octyl-imidazoline are not extensively detailed in the provided literature.

Novel Synthetic Routes for Substituted 2-Imidazolines

Beyond traditional condensation reactions, several novel synthetic routes have been developed to access the 2-imidazoline scaffold, offering greater flexibility and access to a wider range of substituted derivatives.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. semanticscholar.org Several MCRs have been developed for the synthesis of substituted 2-imidazolines.

One such method is a novel cationic bromine-initiated one-pot synthesis that utilizes an olefin, a nitrile, an amine, and N-bromosuccinimide (NBS) to produce 2-imidazolines in good yields. organic-chemistry.org This approach allows for flexible variation of both the olefin and nitrile components, enabling the creation of a diverse library of imidazoline derivatives. organic-chemistry.org Another MCR strategy involves the reaction between amines, aldehydes, and isocyanides that possess an acidic alpha-proton. nih.gov This reaction provides access to highly substituted 2-imidazolines. The scope of this reaction can be expanded to less reactive isocyanides or sterically hindered imines through the use of a silver(I) acetate (B1210297) catalyst. nih.gov

Intramolecular cyclization represents another key strategy for constructing the 2-imidazoline ring from a linear precursor. researchgate.net A notable example is the copper-catalyzed intramolecular C-H amination of N-alkylamidines, which can form dihydroimidazoles (imidazolines). organic-chemistry.org Another pathway involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions. rsc.org

A particularly innovative route is the intramolecular microwave-assisted Staudinger/aza-Wittig cyclization. organic-chemistry.org This process begins with an in situ generated urea (B33335) derivative, which is then treated with a phosphine (B1218219) reagent like tributylphosphine. The subsequent cyclization efficiently forms the imidazoline ring. organic-chemistry.orgchemicalbook.com This method has also been adapted into one-pot protocols for creating more complex bicyclic guanidine (B92328) structures. organic-chemistry.org

Derivatization Post-Synthesis of 2-Imidazoline, 2-octyl-

Once the 2-octyl-2-imidazoline core is synthesized, it can be further modified through various reactions to produce compounds with specific properties, such as imidazoles or cationic surfactants.

The dehydrogenation or oxidative aromatization of 2-imidazolines is a fundamental transformation that yields the corresponding imidazole (B134444) ring system. chemicalbook.com This conversion can be achieved using various oxidizing agents. Classical methods employ metal catalysts like palladium or platinum. chemicalbook.com More recent and milder methods have been developed, including the use of (diacetoxyiodo)benzene (B116549) or iodine in the presence of potassium carbonate. organic-chemistry.orgorganic-chemistry.org

A particularly effective system for this transformation is the use of activated carbon in combination with molecular oxygen. mdpi.com This method allows for the smooth conversion of 2-aryl-imidazolines into their corresponding imidazoles in high yields. mdpi.com Mechanistic studies suggest that the efficiency of this process is dependent on the properties of the activated carbon, specifically a synergistic effect between its surface area and the content of oxygen-containing functional groups within its pores. mdpi.com Some substituted 2-imidazolines can even undergo air oxidation to the corresponding imidazole without a catalyst. nih.gov

| Oxidizing System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Activated Carbon / O₂ | Xylene, 120°C | 2-Arylimidazolines | mdpi.com |

| (Diacetoxyiodo)benzene | Room Temperature | General 2-Imidazolines | organic-chemistry.org |

| Iodine / K₂CO₃ | - | General 2-Imidazolines | organic-chemistry.org |

| Barium Manganate (BaMnO₄) | - | 2-Substituted Imidazolines | derpharmachemica.com |

| Air | - | Sterically congested 2-imidazolines | nih.gov |

The nitrogen atoms in the 2-imidazoline ring can be readily alkylated to form quaternary imidazolium (B1220033) salts. chemicalbook.com This reaction typically involves heating the imidazoline with an alkyl halide, which can proceed without a solvent to produce the quaternary salts in good yields. chemicalbook.com For a simple 2-alkyl-2-imidazoline, this reaction can lead to a mixture of the 1-alkyl-2-alkylimidazoline and the 1,3-dialkyl-2-alkylimidazolium salt. chemicalbook.com

This quaternization reaction is particularly important for the synthesis of cationic surfactants. A prominent class of these are Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer group. To create a Gemini surfactant from 2-octyl-2-imidazoline, the imidazoline is reacted with a dihaloalkane, such as 1,6-dibromohexane. tandfonline.comfigshare.com This process links two imidazoline rings via the spacer, forming a bis-imidazolium salt. tandfonline.comfigshare.com These Gemini surfactants often exhibit superior surface activity and lower critical micelle concentrations compared to their single-chain counterparts. smu.ca The synthesis must be carried out under anhydrous conditions to prevent hydrolysis of the imidazoline. google.com

Substitution Reactions on the Imidazoline Ring

Direct substitution reactions on the saturated C4 and C5 positions of the 2-imidazoline ring are not a common or well-documented pathway for the functionalization of 2-octyl-2-imidazoline and its derivatives. The C4-C5 bond within the imidazoline ring is an ethylene (B1197577) diamine fragment, consisting of sp3 hybridized carbon atoms. These saturated carbons are not inherently susceptible to classical electrophilic or nucleophilic substitution reactions in the same manner as aromatic or activated aliphatic systems.

Research into the modification of the 2-imidazoline scaffold typically focuses on several other approaches rather than direct substitution on the ring's carbon backbone:

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazoline ring are nucleophilic and readily undergo substitution reactions with various electrophiles. This allows for the introduction of a wide range of substituents at the N1 and/or N3 positions.

Substitution at the C2 Position: The carbon at the 2-position, situated between the two nitrogen atoms, is the most common site for introducing diversity. This is typically achieved by selecting different carboxylic acids, nitriles, or their derivatives to condense with ethylenediamine during the initial synthesis of the imidazoline ring.

Functionalization of the 2-Alkyl Substituent: The 2-octyl group itself can be a site for chemical modification, although this falls outside the scope of substitution on the imidazoline ring.

Synthesis from Substituted Precursors: The most prevalent method for obtaining 2-imidazolines with substituents on the ring backbone (at C4 or C5) is to start with a substituted ethylenediamine derivative. For example, condensation of a fatty acid like octanoic acid with a C-substituted 1,2-diamine would yield a correspondingly substituted 2-imidazoline.

Therefore, the functionalization of the imidazoline ring in compounds like 2-octyl-2-imidazoline is predominantly achieved by building the ring from appropriately substituted precursors rather than by direct substitution on the saturated carbon atoms of the existing heterocycle.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Imidazoline, 2 Octyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity of 2-octyl-2-imidazoline. One-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments provide complementary information for complete structural assignment.

Proton (¹H) NMR spectroscopy confirms the presence and environment of all hydrogen atoms in the molecule. The spectrum of 2-octyl-2-imidazoline is characterized by distinct signals corresponding to the imidazoline (B1206853) ring protons, the secondary amine proton, and the protons of the octyl chain. The chemical shifts (δ) are influenced by the electronic environment, with protons closer to the electronegative nitrogen atoms and the C=N double bond appearing further downfield.

Similarly, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms. The most downfield signal corresponds to the C-2 carbon of the imidazoline ring due to its C=N double bond character and proximity to two nitrogen atoms. The carbons of the aliphatic octyl chain and the ring methylene (B1212753) groups appear in the upfield region.

The detailed assignments from ¹H and ¹³C NMR analyses are summarized in the tables below.

Table 3.1.1a: ¹H NMR Spectral Data for 2-Imidazoline, 2-octyl- Data presented are typical and may vary slightly based on solvent and concentration.

| Position | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | H-1 | ~4.5-5.5 | broad singlet | 1H | Imidazoline ring N-H |

| 4, 5 | H-4, H-5 | ~3.6-3.8 | singlet / multiplet | 4H | Ring -CH₂-CH₂- |

| 1' | H-1' | ~2.2-2.4 | triplet | 2H | Octyl α-CH₂ (adjacent to C=N) |

| 2' | H-2' | ~1.5-1.7 | multiplet | 2H | Octyl β-CH₂ |

| 3'-7' | H-3' to H-7' | ~1.2-1.4 | broad multiplet | 10H | Octyl bulk -(CH₂)₅- |

| 8' | H-8' | ~0.8-0.9 | triplet | 3H | Octyl terminal -CH₃ |

Table 3.1.1b: ¹³C NMR Spectral Data for 2-Imidazoline, 2-octyl- Data presented are typical and may vary slightly based on solvent.

| Position | Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 2 | C-2 | ~168-172 | Imidazoline C=N |

| 4, 5 | C-4, C-5 | ~48-52 | Ring -CH₂-CH₂- |

| 1' | C-1' | ~31-34 | Octyl α-CH₂ |

| 2' | C-2' | ~29-30 | Octyl β-CH₂ |

| 3'-6' | C-3' to C-6' | ~29-30 | Octyl bulk -(CH₂)₄- |

| 7' | C-7' | ~22-23 | Octyl -CH₂- (adjacent to CH₃) |

| 8' | C-8' | ~14 | Octyl terminal -CH₃ |

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

Correlation Spectroscopy (COSY): This experiment maps proton-proton (¹H-¹H) couplings through two or three bonds. For 2-octyl-2-imidazoline, COSY spectra would show a clear correlation pathway along the octyl chain, starting from the terminal methyl protons (H-8') coupling to H-7', which in turn couples to H-6', and so on, up to the α-methylene protons (H-1'). Correlations would also be observed between the N-H proton and the adjacent ring methylene protons (H-4/H-5), confirming their proximity.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing the connection between the octyl chain and the imidazoline ring. It shows correlations between protons and carbons that are separated by two or three bonds. The key correlation is between the α-methylene protons (H-1') of the octyl chain and the C-2 carbon of the imidazoline ring (δ ~170 ppm). This single cross-peak unambiguously confirms that the octyl group is attached at the C-2 position. Other important HMBC correlations include those between the ring methylene protons (H-4/H-5) and the C-2 carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in 2-octyl-2-imidazoline by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum provides a distinct fingerprint for the molecule.

The most prominent and diagnostic absorption bands include:

A broad band in the 3200-3400 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine in the ring.

Strong, sharp peaks between 2850 and 2960 cm⁻¹, corresponding to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene and methyl groups in the octyl chain and the imidazoline ring.

A very strong and sharp absorption band around 1600-1650 cm⁻¹, which is a hallmark of the C=N stretching vibration of the imidazoline ring. This peak is critical for confirming the core imidazoline structure.

Other bands related to N-H bending, C-N stretching, and CH₂ bending provide further structural confirmation.

Table 3.2: Characteristic FTIR Absorption Bands for 2-Imidazoline, 2-octyl-

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3200-3400 | Medium, Broad | N-H Stretch | Secondary Amine (Ring) |

| ~2950-2960 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂- |

| ~2850-2870 | Strong | Symmetric C-H Stretch | -CH₃, -CH₂- |

| ~1600-1650 | Strong, Sharp | C=N Stretch | Imidazoline Ring |

| ~1550-1620 | Medium | N-H Bend | Secondary Amine (Ring) |

| ~1465 | Medium | CH₂ Scissoring/Bending | Aliphatic Chain & Ring |

| ~1250-1350 | Medium | C-N Stretch | Amine/Imine |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure and assessing its purity. For a volatile compound like 2-octyl-2-imidazoline, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or soft ionization methods like Electrospray Ionization (ESI-MS) are commonly employed.

The molecular formula of 2-octyl-2-imidazoline is C₁₁H₂₂N₂, with a monoisotopic mass of 182.18 Da. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 183.19. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive evidence of the molecular formula.

The fragmentation pattern in MS provides structural clues. Common fragmentation pathways involve cleavages within the alkyl chain (e.g., loss of CₙH₂ₙ₊₁ fragments) and fragmentation of the imidazoline ring, leading to a series of characteristic daughter ions that can be used to piece together the original structure.

X-ray Diffraction (XRD) for Crystal Structure Analysis and Molecular Geometry

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) offers the most definitive structural analysis, providing precise three-dimensional coordinates for every atom in the molecule (excluding hydrogens, which are typically inferred). This technique yields unparalleled detail on molecular geometry.

An XRD analysis of a suitable crystal of 2-octyl-2-imidazoline would determine:

Precise Bond Lengths and Angles: Confirmation of the C=N double bond length (shorter than the C-N single bonds), the C-N and N-CH₂ bond lengths within the ring, and all bond angles.

Ring Conformation: The five-membered imidazoline ring is not perfectly planar and typically adopts a slight "envelope" or "twist" conformation, where one or two atoms deviate from the plane formed by the others. XRD quantifies this deviation precisely.

Octyl Chain Conformation: In the solid state, the long alkyl chain typically adopts a low-energy, all-trans (zigzag) conformation to minimize steric interactions.

Intermolecular Interactions: XRD reveals how molecules pack in the crystal lattice. This includes identifying and measuring hydrogen bonds, such as the N-H···N interaction between the amine hydrogen of one molecule and the imine nitrogen of a neighboring molecule, which often dictates the packing arrangement.

Surface-Sensitive Analytical Techniques

Given that imidazolines are often studied for their surface activity, specialized techniques are used to characterize their behavior at interfaces. These methods analyze the composition and structure of the thin films formed when 2-octyl-2-imidazoline adsorbs onto a substrate.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical state of the near-surface region (top 5-10 nm). When a surface is treated with 2-octyl-2-imidazoline, XPS can confirm the presence of nitrogen and carbon. High-resolution scans of the N 1s peak can differentiate between the amine (-NH-) and imine (-N=) nitrogen atoms, confirming that the molecule has adsorbed intact.

Atomic Force Microscopy (AFM): AFM provides topographical images of a surface at the nanoscale. It can be used to visualize the film formed by 2-octyl-2-imidazoline on a substrate. AFM images can reveal whether the molecules form a uniform monolayer, aggregates, or other complex structures, and can be used to measure the thickness of the adsorbed layer.

Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of a surface. The adsorption of 2-octyl-2-imidazoline, with its hydrophobic octyl tail, onto a hydrophilic surface (like a metal oxide) will cause a significant increase in the water contact angle. This change provides strong evidence of surface coverage and indicates that the molecules are oriented with their hydrophobic tails pointing away from the substrate.

Table of Compound Names

| Systematic Name | Common Name |

| 2-Imidazoline, 2-octyl- | 2-octyl-2-imidazoline |

Computational Chemistry and Theoretical Modeling Studies of 2 Imidazoline, 2 Octyl

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgscispace.com It is frequently employed to determine the relationship between a molecule's structure and its functional properties, such as chemical reactivity. frontiersin.orgnih.gov

Quantum chemical calculations are used to determine parameters that describe the electronic structure and reactivity of 2-octyl-2-imidazoline. nanobioletters.comresearchgate.netnrel.gov Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with a molecule's capacity to donate electrons, while ELUMO indicates its ability to accept electrons. semanticscholar.org The distribution of these frontier orbitals is often concentrated around the most reactive centers of the molecule. For imidazoline (B1206853) derivatives, the HOMO and LUMO are typically located on the imidazoline ring and its heteroatoms (Nitrogen), indicating these are the primary sites for interaction. frontiersin.orgsioc-journal.cn

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a crucial indicator of a molecule's stability and reactivity. semanticscholar.orgirjweb.com A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to move an electron from the HOMO to the LUMO. irjweb.comrsc.org This characteristic is often desirable for applications where molecular interaction is key.

Other calculated reactivity descriptors include electronegativity (χ), global hardness (η), and global softness (S). Hardness and softness are measures of a molecule's resistance to change in its electron distribution. researchgate.net Molecules with a small energy gap are considered "soft" and are typically more reactive. rsc.org

The Fukui function (f(r)) is another important local reactivity descriptor derived from DFT. frontiersin.orgscispace.com It helps identify the specific atomic sites within the molecule most susceptible to nucleophilic (attack by an electron-rich species) and electrophilic (attack by an electron-deficient species) attack. frontiersin.orgresearchgate.net For imidazoline derivatives, these calculations often confirm that the nitrogen atoms in the imidazoline ring are primary active sites for interaction. sioc-journal.cn

Interactive Table: Quantum Reactivity Descriptors for Imidazoline Derivatives Note: The following data is representative of imidazoline derivatives studied for similar applications and provides an illustrative example of typical calculated values. Specific values for 2-octyl-2-imidazoline may vary.

| Parameter | Description | Typical Value Range | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Higher value indicates better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Lower value indicates better electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 eV | Smaller gap indicates higher reactivity. irjweb.com |

| Hardness (η) | Resistance to electron cloud deformation | 2.0 to 2.5 eV | Lower value (softness) correlates with higher reactivity. irjweb.com |

| Softness (S) | Reciprocal of hardness | 0.4 to 0.5 eV⁻¹ | Higher value correlates with higher reactivity. irjweb.com |

Conformational analysis is the study of the different spatial arrangements (conformers or rotamers) of a molecule that result from rotation around single bonds. wikipedia.orgiupac.org For 2-octyl-2-imidazoline, this involves analyzing the rotation of the long octyl chain relative to the imidazoline ring. Computational methods are used to find the most stable conformation, which corresponds to the minimum on the potential energy surface. utwente.nl

Geometry optimization calculations, typically using DFT methods like B3LYP with a basis set such as 6-31G(d,p), are performed to find the lowest energy (most stable) molecular structure. researchgate.netresearchgate.net These calculations determine bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For molecules with long alkyl chains like 2-octyl-2-imidazoline, the chain often adopts a staggered, low-energy conformation to minimize steric hindrance. wikipedia.org The final optimized geometry reveals a non-planar structure, with the imidazoline ring acting as the polar head and the octyl chain as a non-polar tail. This amphiphilic nature is crucial for its interfacial activities.

DFT calculations are also used to study the thermodynamics of processes like adsorption onto a surface. mpg.de This is particularly relevant for understanding how 2-octyl-2-imidazoline functions as a corrosion inhibitor, as its primary mechanism involves adsorbing onto a metal surface to form a protective barrier. mdpi.com

The adsorption energy (Eads) is a key thermodynamic parameter that quantifies the strength of the interaction between the molecule and the surface. mdpi.com A negative and large Eads value indicates a strong, spontaneous, and stable adsorption process. preprints.org DFT simulations can model the interaction of the imidazoline molecule with metal surfaces (e.g., iron, Fe), revealing that the nitrogen atoms of the imidazoline ring and the pi-electrons of the ring system are critical for chemisorption. researchgate.net

The Gibbs free energy of adsorption (ΔG°ads) can also be calculated to determine the spontaneity of the adsorption process. A negative value for ΔG°ads indicates spontaneous adsorption. preprints.org These thermodynamic calculations help to elucidate whether the adsorption is primarily physical (physisorption), involving weaker van der Waals forces, or chemical (chemisorption), involving the formation of stronger coordinate bonds between the molecule and the metal surface. mpg.deresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com This technique is essential for understanding complex processes like film formation and behavior in different solvent environments. researchgate.net

MD simulations are extensively used to model the adsorption of inhibitor molecules onto metal surfaces, such as the Fe(110) surface for mild steel. frontiersin.orgresearchgate.net In these simulations, a simulation box is constructed containing the metal slab, the inhibitor molecules (2-octyl-2-imidazoline), and the corrosive medium (e.g., water, ions). mdpi.com

The simulations show that due to its amphiphilic structure, 2-octyl-2-imidazoline molecules tend to adsorb on the metal surface in a generally planar or tilted orientation. mdpi.com The polar imidazoline headgroup interacts strongly with the metal surface through its nitrogen atoms, while the non-polar octyl tail extends away from the surface. jcscp.org This arrangement facilitates the formation of a dense, hydrophobic, and protective film. bioone.org The interaction and binding energies calculated from MD simulations quantify the strength of this adsorption. frontiersin.org A high binding energy signifies a strong interaction and the effective displacement of corrosive species, like water and chloride ions, from the metal surface. frontiersin.orgmdpi.com

Interactive Table: MD Simulation Parameters for Adsorption Studies

| Parameter | Description | Typical Value/Setting | Purpose |

| Force Field | Set of parameters to calculate potential energy | COMPASS, OPLS | Describes the interactions between atoms. semanticscholar.org |

| Ensemble | Statistical mechanics ensemble | NVT (constant Number, Volume, Temperature) | Controls the thermodynamic state of the system during simulation. northwestern.edu |

| Metal Surface | Simulated substrate for adsorption | Fe(110) or Fe(100) | Represents the material to be protected (e.g., mild steel). researchgate.net |

| Simulation Time | Duration of the simulation | Several nanoseconds (ns) | Allows the system to reach equilibrium and observe dynamic processes. |

| Binding Energy | Energy released upon adsorption | High negative value | Indicates the strength and stability of the adsorbed inhibitor film. frontiersin.org |

The behavior of 2-octyl-2-imidazoline in various media, such as aqueous solutions or hydrocarbon-based environments, is critical for its application. MD simulations can elucidate how the molecule is solvated and how it behaves at interfaces, like an oil/water interface. rsc.orgnih.govresearchgate.net

In aqueous media, water molecules will form a hydration shell around the polar imidazoline headgroup. rsc.org In a two-phase system (e.g., oil and water), the amphiphilic nature of 2-octyl-2-imidazoline drives it to the interface. nih.gov The hydrophilic imidazoline head orients towards the water phase, while the hydrophobic octyl tail prefers the oil phase. nih.gov This interfacial activity is fundamental to its role in many industrial applications.

Simulations can also explore the aggregation behavior of these molecules. At sufficient concentrations, they can form micelles or other aggregate structures in a bulk solution or self-assemble into a monolayer film at an interface. sioc-journal.cn The study of solvation helps in understanding the solubility and transport properties of the molecule in different industrial fluids. nih.govua.edu

Adsorption Isotherm Models and Their Application (e.g., Langmuir Isotherm)

Theoretical modeling of the interaction between 2-octyl-2-imidazoline and metal surfaces often involves the application of adsorption isotherm models to understand the mechanism of processes like corrosion inhibition. These models describe how inhibitor molecules adsorb onto a metallic surface. The Langmuir adsorption isotherm is frequently employed for this class of compounds, which assumes the formation of a monolayer of the adsorbate on the outer surface of the adsorbent. acs.orgnih.gov

The adsorption of imidazoline derivatives on steel surfaces has been shown to follow the Langmuir model. acs.orgnih.govdoi.org This is confirmed by a linear relationship when plotting Cinh/θ against Cinh, where Cinh is the inhibitor concentration and θ is the surface coverage. For instance, a study on a synthesized imidazoline derivative yielded a linear plot with a regression coefficient (R²) of 0.99963, indicating a strong adherence to the Langmuir isotherm. acs.org The slope of this line was close to 1, further validating the model's suitability. acs.org

The equilibrium constant of adsorption (Kads) is a key parameter derived from the Langmuir isotherm, representing the strength of the interaction between the inhibitor and the metal surface. A large value of Kads signifies strong adsorption. For an imidazoline derivative, a Kads value of 0.6058 has been calculated, pointing to a high rate of adsorption and strong bonding. acs.org

From Kads, the standard free energy of adsorption (ΔG°ads) can be calculated to determine the nature of the adsorption process. Generally, values of ΔG°ads around -20 kJ/mol are indicative of physisorption (physical adsorption), while values more negative than -40 kJ/mol suggest chemisorption (chemical adsorption). researchgate.net For imidazoline derivatives, reported ΔG°ads values often fall between these two figures, suggesting a mixed-mode adsorption that involves both physisorption and chemisorption. ijcce.ac.irijcce.ac.ir For example, studies on oleic imidazoline have reported ΔG°ads values in the range of -31.6 to -32.62 kJ/mol. ijcce.ac.irijcce.ac.ir This indicates a spontaneous adsorption process that involves both electrostatic interactions and the formation of coordinate covalent bonds. ijcce.ac.irijcce.ac.irnih.gov

| Imidazoline Derivative | Adsorption Model | R² | Kads (L/mol) | ΔG°ads (kJ/mol) | Adsorption Type | Reference |

|---|---|---|---|---|---|---|

| S-Imidazoline | Langmuir | 0.99963 | 0.6058 | Not Reported | Chemisorption | acs.org |

| Oleic Imidazoline | Langmuir | Not Reported | Not Reported | -31.6 to -32.62 | Physisorption & Chemisorption | ijcce.ac.irijcce.ac.ir |

| 1-octyl-3-methylimidazolium L-prolinate | Langmuir | Not Reported | Not Reported | Not Reported | Not Reported | bohrium.com |

| Imidazoline-based inhibitor | Langmuir | Not Reported | Not Reported | Not Reported | Chemisorption | doi.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. researchgate.netresearchgate.net For 2-octyl-2-imidazoline and related compounds, QSAR models are primarily developed to predict their efficacy as corrosion inhibitors. researchgate.net These models correlate various molecular descriptors, calculated using quantum chemical methods like Density Functional Theory (DFT), with experimentally determined inhibition efficiencies. researchgate.netresearchgate.net

The development of a robust QSAR model involves selecting relevant molecular descriptors that govern the activity of the compounds. For imidazoline-based corrosion inhibitors, several key descriptors have been identified:

Electronic Parameters: These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption. A lower ELUMO value indicates a greater ability to accept electrons from the metal. researchgate.net

Global Reactivity Descriptors: The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability. Other descriptors include the dipole moment (μ), which relates to the molecule's polarity, and the fraction of electrons transferred (ΔN), which quantifies the electron flow between the inhibitor and the metal surface. researchgate.net

Structural Parameters: These can include the mean molecular polarizability (α) and the electrostatic charge on specific atoms or functional groups, such as the non-hydrogen atoms of the imidazoline ring (∑Qring). researchgate.net

A study on undecyl imidazoline derivatives established a QSAR model where the electron transfer parameter (ΔN), the electrostatic charge of the imidazoline ring atoms (∑Qring), and the mean molecular polarizability (α) were the most significant factors influencing corrosion inhibition. researchgate.net

The statistical validity and predictive power of a QSAR model are assessed using various parameters. The coefficient of determination (R²) measures how well the model fits the training data, while the cross-validation coefficient (q² or Q²loo) assesses its internal predictive ability. researchgate.netjmchemsci.com An external validation using a test set of compounds can also be performed, yielding an external validation coefficient (R²ext). jmchemsci.com A high value for these coefficients (typically > 0.5) indicates a statistically significant and predictive model. bioline.org.br For instance, a QSAR model for undecyl imidazolines showed an R² of 0.924 and a q² of 0.917, demonstrating excellent statistical quality and predictive capability. researchgate.net

| Compound Series | Key Descriptors | R² | q² (or Q²) | R²ext | Reference |

|---|---|---|---|---|---|

| Undecyl Imidazoline Derivatives | ΔN, ∑Qring, α | 0.924 | 0.917 | Not Reported | researchgate.net |

| 5-Oxo-Imidazoline Derivatives | Not Specified | 0.7499 | 0.3558 (Q²loo) | 0.6726 | jmchemsci.com |

| 2-(4-fluorophenyl) imidazol-5-ones | MATS4e, GATS5e, SpMax4_Bhs, RDF150u | 0.6981 | 0.5460 | 0.5390 | d-nb.info |

Research on Derivative Structures and Structure Activity Relationships Sar of 2 Imidazoline, 2 Octyl Analogues

Impact of Alkyl Chain Length on Molecular Properties and Functional Performance

The length of the alkyl chain at the C-2 position of the imidazoline (B1206853) ring is a critical determinant of the molecule's physicochemical properties and functional efficacy, particularly in applications such as corrosion inhibition and surfactant activity.

Research Findings:

Corrosion Inhibition: An increase in the length of the alkyl chain generally enhances the corrosion inhibition properties of imidazoline derivatives. researchgate.net Longer alkyl chains provide a more substantial hydrophobic barrier on metal surfaces, effectively shielding the metal from corrosive environments. researchgate.net Studies on various 2-alkyl-2-imidazoline derivatives have demonstrated that molecules with longer hydrocarbon tails form more persistent and effective protective films. researchgate.net For instance, in a study comparing imidazoline derivatives, the one with a longer alkyl group chain (stearic acid-derived) showed better inhibition efficiency than its counterpart with a shorter chain (lauric acid-derived). researchgate.net This is attributed to the increased surface coverage and stronger van der Waals forces between the longer alkyl chains, leading to a more compact and stable adsorbed film.

Surfactant Properties: The alkyl chain length significantly influences the surface-active properties of imidazoline-based surfactants. elsevier.es Generally, as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, meaning that fewer molecules are needed to form micelles and reduce surface tension. nih.gov However, there is often an optimal chain length for specific applications. For example, in one study, a C12 alkyl chain derivative exhibited a "cut-off effect," showing the best balance of properties, with longer chains (C14 and C16) leading to a decrease in certain activities. nih.govnih.gov The solubility of 2-substituted-2-imidazolines in polar solvents also decreases as the length of the alkyl substituent at position 2 increases. chemicalbook.com

Antimicrobial Activity: The length of the alkyl chain also plays a role in the antimicrobial activity of imidazoline derivatives. Increased chain length can correlate with increased antimicrobial activity up to a certain point. researchgate.net For instance, studies on other heterocyclic compounds like quinolinium salts have shown that longer alkyl chains, such as pentyl or octyl, clearly increase biological activity. mdpi.com This is often attributed to the enhanced ability of the molecule to penetrate the lipid membranes of bacteria.

Interactive Data Table: Effect of Alkyl Chain Length on Imidazoline Derivative Properties

| Alkyl Chain Length | Corrosion Inhibition Efficiency | Critical Micelle Concentration (CMC) | Antimicrobial Activity | Reference |

|---|---|---|---|---|

| Short (e.g., < C8) | Lower | Higher | Reduced | researchgate.netresearchgate.net |

| Medium (e.g., C8-C12) | Optimal | Lower | Enhanced | nih.govnih.govresearchgate.net |

| Long (e.g., > C12) | Higher | Lowest | Decreased (cut-off effect) | researchgate.netnih.govnih.gov |

Influence of Pendant Groups and Substituents on Molecular Reactivity and Functional Properties

The introduction of various pendant groups and substituents to the imidazoline ring system dramatically influences the molecule's reactivity and functional properties. These modifications can enhance solubility, improve adsorption onto surfaces, and introduce new functionalities. researchgate.netchemicalbook.com

Research Findings:

Hydroxyl (-OH) Groups: The presence of a hydroxyl group, often introduced via a hydroxyethyl (B10761427) pendant group at the N-1 position, significantly impacts the properties of 2-imidazolines. The hydroxyl group increases the molecule's solubility in water and other polar solvents. chemicalbook.com In the context of corrosion inhibition, the hydroxyl group can participate in hydrogen bonding and act as an additional anchoring point to the metal surface, thereby improving the stability and persistence of the protective film. researchgate.net

Amino (-NH2) Groups: Amino groups can be incorporated into the pendant chain to enhance the molecule's interaction with surfaces. The lone pair of electrons on the nitrogen atom can form coordinate bonds with metal surfaces, strengthening the adsorption of the imidazoline derivative. scispace.com This is particularly beneficial in applications like corrosion inhibition and as adhesion promoters.

Phenyl (-C6H5) Groups: Attaching a phenyl group to the imidazoline structure can introduce steric and electronic effects that modulate its activity. For example, in some biofilm inhibitors, the substitution pattern on a phenyl ring attached to the imidazoline core was found to be crucial for activity. researchgate.net The aromatic ring can also participate in π-π stacking interactions, which can influence the packing and orientation of the molecules on a surface.

Thio-containing Groups: The incorporation of sulfur-containing functional groups, such as in imidazolidine-2-thione (the tautomeric form of 2-mercapto-2-imidazoline), can significantly alter the chemical behavior. fpc.com.twlgchemon.com The sulfur atom can act as a soft base, showing strong affinity for certain metals, which can be advantageous in applications like catalysis and the formation of self-assembled monolayers on metal surfaces.

Interactive Data Table: Influence of Pendant Groups on 2-Imidazoline Properties

| Pendant Group | Effect on Solubility (Polar Solvents) | Impact on Surface Adsorption | Notable Functional Properties | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Increased | Enhanced through hydrogen bonding | Improved corrosion inhibition | researchgate.netchemicalbook.com |

| Amino (-NH2) | Increased | Strengthened through coordinate bonding | Enhanced adhesion and inhibition | scispace.com |

| Phenyl (-C6H5) | Decreased | Influenced by π-π stacking | Modulation of biological activity | researchgate.net |

| Thio-containing (e.g., -SH) | Variable | Strong affinity for certain metals | Catalytic activity, strong surface binding | fpc.com.twlgchemon.com |

Stereochemical Considerations and Isomeric Forms in 2-Imidazoline Research

Stereochemistry and isomerism are important aspects of 2-imidazoline research, as different spatial arrangements of atoms can lead to significant differences in biological activity and chemical reactivity.

Research Findings:

Chiral Imidazolines: The synthesis of chiral 2-imidazolines has become an area of significant interest, particularly for applications in asymmetric catalysis. chemicalbook.com Chiral imidazoline ligands have been designed and utilized in a variety of asymmetric organic reactions, where the stereochemistry of the ligand dictates the stereochemical outcome of the reaction.

Cis-Trans Isomerism: The potential for cis-trans isomerism exists in substituted imidazolines, which can influence their biological activity. For instance, the ability of imidazole-containing peptidomimetics to adopt both trans and cis conformations is crucial for their improved metabolic stability. ajrconline.org

Tautomerism: 2-Imidazolines can exist in different tautomeric forms. For example, 2-mercapto-2-imidazoline is in equilibrium with its tautomer, imidazolidine-2-thione. fpc.com.twlgchemon.com The predominant tautomer can depend on the solvent and other environmental conditions, and each tautomer may exhibit different chemical and physical properties.

Ring-Chain Isomerism: Some imidazolidine (B613845) derivatives can undergo ring-chain isomerism, where there is an equilibrium between the cyclic imidazolidine form and an open-chain imine form. scribd.com The position of this equilibrium can be influenced by substituents on the ring and the polarity of the solvent. scribd.com

Rational Design Principles for Modulating 2-Imidazoline Derivative Efficacy

The rational design of 2-imidazoline derivatives involves a systematic approach to modifying their structure to achieve desired properties and enhance their efficacy for specific applications. This often involves computational modeling and a deep understanding of structure-activity relationships.

Key Design Principles:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the structural features of imidazoline derivatives with their functional performance, such as corrosion inhibition efficiency. worldscientific.compku.edu.cn These models can then be used to predict the efficacy of new, untested derivatives, guiding the synthesis of more effective compounds. worldscientific.com

Molecular Docking and Simulation: Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between imidazoline derivatives and their targets at the molecular level. worldscientific.comfrontiersin.org For example, MD simulations can be used to study the adsorption of imidazoline-based corrosion inhibitors on metal surfaces, revealing the preferred orientation and binding energies of the molecules. worldscientific.com This information is invaluable for designing inhibitors with stronger adsorption and better protective film formation.

Pharmacophore Modeling: In drug design, pharmacophore modeling is used to identify the essential structural features of a molecule that are responsible for its biological activity. rsc.org By understanding the pharmacophore of a particular class of imidazoline-based drugs, medicinal chemists can design new derivatives with improved potency and selectivity.

Bioisosteric Replacement: This principle involves replacing a functional group in a molecule with another group that has similar physical and chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic properties. ajrconline.org For example, the imidazole (B134444) ring itself is sometimes used as a bioisostere for the carboxamide group to improve metabolic stability. ajrconline.org

By applying these rational design principles, researchers can move beyond trial-and-error approaches and systematically engineer 2-imidazoline derivatives with optimized performance for a wide range of applications, from materials science to medicine.

Mechanistic Investigations in Applied Contexts

Surfactant and Emulsifier Properties and Mechanisms

The chemical structure of 2-octyl-2-imidazoline, featuring a hydrophilic imidazoline (B1206853) head group and a hydrophobic octyl tail, imparts significant surface-active properties. This amphiphilic nature allows it to function effectively as a surfactant and emulsifier by positioning itself at the interface between immiscible phases, such as oil and water, thereby altering the interfacial properties of the system.

A primary function of surfactants like 2-octyl-2-imidazoline is the reduction of interfacial tension (IFT), which is the energy required to increase the surface area between two immiscible fluids. researchgate.net The amphiphilic molecules migrate to the interface, where the hydrophobic octyl chain orients away from the aqueous phase and the hydrophilic imidazoline head orients towards it. This alignment disrupts the cohesive forces between water molecules, leading to a significant decrease in IFT. researchgate.net In enhanced oil recovery, for instance, a low IFT is crucial as it promotes the solubilization of oil in water. researchgate.net

When the concentration of the surfactant in a solution increases, the IFT continues to decrease until it reaches a point where the interface becomes saturated with surfactant monomers. nih.gov Further addition of the surfactant leads to the formation of self-assembled aggregates known as micelles. wikipedia.org The concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant because additional surfactant molecules form micelles rather than populating the interface. nih.govwikipedia.org The CMC is a critical characteristic of a surfactant, indicating its efficiency; a lower CMC value generally corresponds to a more effective surfactant. Studies on analogous long-chain imidazolium-based ionic liquids, which share structural similarities with 2-octyl-imidazoline, have demonstrated their ability to significantly lower IFT. For example, 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) can reduce the IFT between an oil and water phase from 29.1 mN/m to 9.7 mN/m. semanticscholar.org

Table 1: Surfactant Properties of Structurally Related Imidazolium (B1220033) Compounds

| Compound | Initial IFT (mN/m) | Final IFT (mN/m) | CMC (mol/L) | Reference |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | 29.1 | 4.0 | 8.3 x 10⁻³ | wikipedia.orgsemanticscholar.org |

Note: This table presents data for structurally analogous compounds to illustrate the typical range of properties.

Micellization is a spontaneous self-assembly process driven by the hydrophobic effect. science.gov In an aqueous solution, the hydrophobic octyl tails of 2-octyl-2-imidazoline molecules are thermodynamically unstable when in contact with water. To minimize this unfavorable interaction, the molecules aggregate once the CMC is surpassed. wikipedia.org These aggregates, or micelles, typically form a spherical structure where the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic imidazoline heads form the outer corona, interacting with the surrounding water molecules. nih.govscience.gov

The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the aggregates. The shape and size of these micelles can be influenced by factors such as surfactant concentration, temperature, and the presence of electrolytes. science.gov The self-assembly of surface-active ionic liquids (SAILs), which are structural relatives of 2-octyl-imidazoline, can lead to various structures, including micelles, vesicles, and bilayer membranes. nih.gov The Gibbs free energy of micelle formation becomes more negative as the length of the alkyl chain increases, indicating that hydrophobic interactions are the primary driving force for this aggregation behavior. ub.edu

The ability of 2-octyl-2-imidazoline to act as an emulsifier is a direct consequence of its capacity to reduce interfacial tension. An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). These systems are inherently unstable and tend to separate over time. 2-octyl-2-imidazoline can stabilize emulsions by adsorbing at the oil-water interface, forming a protective film around the dispersed droplets. researchgate.netrsc.org The hydrophobic octyl tails penetrate the oil droplets, while the hydrophilic imidazoline heads remain in the aqueous phase. This creates a steric and/or electrostatic barrier that prevents the droplets from coalescing, thus enhancing the stability of the emulsion.

Wetting is another process influenced by surfactants. It involves the spreading of a liquid over a solid surface. 2-octyl-2-imidazoline can improve the wetting of a surface by an aqueous solution by adsorbing at the solid-liquid and liquid-air interfaces. This reduces the solid-liquid interfacial tension and the liquid's surface tension, which in turn lowers the contact angle between the liquid droplet and the solid surface, allowing the liquid to spread more effectively.

Surfactants play a crucial role in the synthesis and stabilization of nanomaterials. During the synthesis of nanoparticles, surfactants like 2-octyl-2-imidazoline can act as capping agents, controlling the size and shape of the growing particles by adsorbing onto their surfaces. This prevents uncontrolled growth and aggregation.

Furthermore, once synthesized, nanoparticles often need to be dispersed in a liquid medium without agglomerating. The amphiphilic nature of 2-octyl-2-imidazoline allows it to adsorb onto the surface of nanoparticles. The hydrophobic octyl tails would likely anchor to the nanoparticle surface (especially if it is hydrophobic), while the polar imidazoline heads extend into the solvent. This creates a stabilizing layer that prevents the nanoparticles from coming into close contact and aggregating due to van der Waals forces. Imidazolium-based ionic liquids have been utilized in various applications within nanoscience, suggesting that 2-octyl-2-imidazoline could serve a similar function in creating stable nanoparticle dispersions. nih.gov

Ligand and Catalytic Roles of 2-Imidazoline, 2-octyl-

The imidazoline ring contains nitrogen atoms with lone pairs of electrons, making it an effective N-donor ligand capable of forming coordination complexes with various metal ions.

Imidazole (B134444) and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.orgrsc.org Coordination typically occurs through the imine nitrogen atom of the imidazoline ring, which donates a lone pair of electrons to form a coordinate covalent bond with the metal center. jocpr.com The 2-octyl- substituent on the imidazoline ring can introduce steric effects and influence the solubility and electronic properties of the resulting metal complexes.

Copper (II): Imidazole and imidazoline-based ligands form well-defined complexes with Cu(II). These complexes often exhibit a square planar or distorted octahedral geometry. jocpr.comnih.gov The ligand acts as a monodentate donor, linking to the Cu(II) ion through the tertiary nitrogen. jocpr.com For example, reactions with copper(II) chloride can yield complexes with a 1:2 metal-to-ligand stoichiometry, such as [Cu(L)₂Cl₂]. nih.govresearchgate.net

Nickel (II): Ni(II) complexes with imidazole-containing ligands have been extensively studied. Depending on the specific ligand and reaction conditions, Ni(II) can form complexes with different geometries, including tetrahedral and octahedral. jocpr.comias.ac.in In a typical octahedral complex, the nickel ion is coordinated to multiple imidazoline ligands and other ancillary ligands like acetylacetonate. ias.ac.innih.gov

Cobalt (II): Cobalt(II) readily coordinates with imidazole derivatives. The resulting complexes can adopt various stereochemistries, including trigonal bipyramidal and octahedral geometries. nih.gov The imidazole ring serves as a crucial coordination site in these structures, mimicking its role in certain metalloproteins. nih.gov

Zinc (II): Zinc(II) forms stable tetrahedral complexes with imidazole-based ligands. semanticscholar.orgchemrxiv.org These complexes are of interest due to the presence of the imidazole moiety of histidine as a coordination site in many zinc-containing enzymes. semanticscholar.org The coordination involves the Zn(II) ion binding to two nitrogen atoms from two separate imidazole ligands, along with two other ligands (e.g., halides), to complete the tetrahedral geometry. semanticscholar.org

While specific studies on 2-octyl-2-imidazoline with Silver (I) are not prevalent, Ag(I) is known to form linear or tetrahedral complexes with N-donor ligands, and similar coordination behavior would be expected.

Table 2: Typical Coordination Geometries of Transition Metal Ions with Imidazole/Imidazoline Ligands

| Metal Ion | Typical Coordination Number(s) | Common Geometr(ies) | Representative Complex Type |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | [Cu(L)₂Cl₂], [Cu(L)₄]²⁺ |

| Ni(II) | 4, 6 | Tetrahedral, Octahedral | [Ni(L)₂Cl₂], [Ni(L)₆]²⁺ |

| Co(II) | 5, 6 | Trigonal Bipyramidal, Octahedral | [Co(L)₂X₂], [Co(L)₆]²⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂X₂] |

| Ag(I) | 2, 4 | Linear, Tetrahedral | [Ag(L)₂]⁺ |

Note: 'L' represents a generic monodentate imidazoline ligand. 'X' represents an anionic ligand like a halide.

Mechanisms of Action as Ligands in Homogeneous Catalysis

2-Imidazolines, including 2-octyl-2-imidazoline, have garnered attention in the field of homogeneous catalysis, primarily serving as ligands for transition metals. researchgate.netbit.edu.cn The efficacy of these compounds as ligands stems from the electronic properties of the imidazoline ring. The nitrogen atoms within the ring can be substituted, which allows for the fine-tuning of the electronic effect of the ligand. researchgate.netbit.edu.cn This adaptability is crucial in optimizing the catalytic activity of the metal center to which the ligand is coordinated.

The mechanism of action for 2-imidazoline ligands in homogeneous catalysis is centered on their role as strong electron donors. The nitrogen atoms of the imidazoline ring readily coordinate with a metal center, and the electron-donating nature of the alkyl substituent, in this case, the octyl group, further enhances the electron density at the metal. This increased electron density at the metal center can facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.

Furthermore, the steric bulk of the 2-octyl group can play a significant role in influencing the selectivity of the catalytic reaction. By occupying space around the metal center, the ligand can direct the approach of substrates, favoring the formation of a specific product isomer. This steric hindrance can be a critical factor in asymmetric catalysis, where control of stereochemistry is paramount. 2-imidazolines are recognized as a class of privileged chiral ligands in metal-catalyzed asymmetric reactions due to their basicity and nucleophilicity. researchgate.net

Application as Catalysts in Specific Organic Reactions (e.g., Aldol, Michael, Mannich)

While 2-imidazolines have been explored as organocatalysts, specific applications of 2-octyl-2-imidazoline in Aldol, Michael, and Mannich reactions are not extensively documented in readily available literature. However, the broader class of chiral 2-imidazolines has shown promise in catalyzing such reactions. For instance, chiral 2-pyridyl-2-imidazolines have been successfully employed as organocatalysts in enantioselective direct Aldol reactions. researchgate.net

The catalytic activity of these imidazolines in reactions like the Aldol condensation is attributed to their ability to act as a Brønsted base. The nitrogen atom of the imidazoline ring can deprotonate a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking another carbonyl compound. The chiral environment provided by the ligand can then direct the stereochemical outcome of the reaction.

In the context of the Michael addition, a similar mechanism is plausible, where the imidazoline catalyst facilitates the formation of a nucleophile that adds to an α,β-unsaturated carbonyl compound. The specific role of the 2-octyl substituent in these reactions would likely be to influence the solubility and steric environment of the catalyst, which could, in turn, affect its activity and selectivity.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Imidazole and its derivatives are commonly used as linkers in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). nih.govnih.gov These materials are of interest for applications in gas storage, separation, and catalysis. mdpi.com

The incorporation of 2-octyl-2-imidazoline into a MOF structure would involve the coordination of the nitrogen atoms of the imidazoline ring to the metal centers. The long octyl chain would project into the pores of the framework, modifying their hydrophobicity and potentially influencing the selective adsorption of guest molecules. The functionalization of MOFs through the incorporation of ligands with specific side chains is a key strategy for tuning their properties. kuleuven.be

While the direct synthesis of a MOF using 2-octyl-2-imidazoline as the primary linker is not widely reported, the principles of MOF chemistry suggest its feasibility. The resulting framework would likely exhibit a high affinity for nonpolar molecules due to the presence of the hydrophobic octyl groups within its pores.

Antimicrobial Action Mechanisms (Focusing on underlying biological pathways)

Structure-Activity Relationships for Biocidal Efficacy against Gram-Positive and Gram-Negative Bacteria

The antimicrobial activity of 2-octyl-2-imidazoline is intrinsically linked to its chemical structure, particularly the presence of the cationic imidazoline head group and the hydrophobic octyl tail. This amphiphilic nature is characteristic of cationic surfactants, which are known to exhibit broad-spectrum antimicrobial activity. nih.gov The primary mechanism of action involves the disruption of the bacterial cell membrane.

The positively charged imidazoline ring interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial binding, the hydrophobic octyl chain penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions, metabolites, and nucleic acids, and ultimately, cell death. nih.gov

Generally, quaternary ammonium compounds, a class to which imidazolium salts are related, are more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference in susceptibility is attributed to the more complex outer membrane of Gram-negative bacteria, which can act as an additional barrier to the penetration of antimicrobial agents. nih.gov The length of the alkyl chain is a critical determinant of biocidal efficacy; an octyl chain is often associated with potent antimicrobial activity. nih.gov

Table 1: Structure-Activity Relationship of 2-Octyl-2-Imidazoline against Bacteria

| Structural Feature | Role in Antimicrobial Activity | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria |

|---|---|---|---|

| Cationic Imidazoline Head | Electrostatic attraction to negatively charged cell surface components. | Strong interaction with teichoic acids. | Interaction with lipopolysaccharides. |

| Hydrophobic Octyl Tail | Penetration and disruption of the cell membrane's lipid bilayer. | Effective disruption of the cytoplasmic membrane. | Penetration is hindered by the outer membrane, leading to potentially lower efficacy compared to Gram-positive bacteria. |

Mechanistic Studies of Antifungal Activity against Specific Fungal Pathogens

The antifungal activity of imidazole-based compounds, including 2-octyl-2-imidazoline, is well-documented. The primary mechanism of action for many azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, these compounds target the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. researchgate.net

Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This alters the membrane's fluidity and permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth. nih.gov The interaction between the imidazole ring of the antifungal agent and the heme iron in the active site of the cytochrome P450 enzyme lanosterol 14α-demethylase is crucial for its inhibitory activity.

The octyl side chain of 2-octyl-2-imidazoline likely enhances its antifungal potency by facilitating its interaction with and penetration of the fungal cell membrane. The lipophilic nature of the octyl group would promote its partitioning into the lipid-rich environment of the membrane, increasing its local concentration near the target enzyme.

Table 2: Antifungal Mechanism of 2-Octyl-2-Imidazoline

| Target | Biological Pathway | Consequence of Inhibition |

|---|

| Lanosterol 14α-demethylase | Ergosterol Biosynthesis | Depletion of ergosterol, accumulation of toxic sterol precursors, altered membrane fluidity and permeability, inhibition of fungal growth. |

Investigation of Potential Antiviral Properties and Mechanisms

The investigation of the antiviral properties of 2-octyl-2-imidazoline is a less explored area compared to its antibacterial and antifungal activities. However, the general mechanisms by which antimicrobial compounds can exert antiviral effects provide a basis for speculation. The primary mode of antiviral action for many biocidal agents involves the disruption of the viral envelope, for enveloped viruses, or interaction with the viral capsid for non-enveloped viruses.

For enveloped viruses, the amphiphilic structure of 2-octyl-2-imidazoline could lead to the disruption of the lipid envelope, which is essential for the virus's ability to infect host cells. The hydrophobic octyl chain could intercalate into the lipid bilayer of the envelope, while the cationic head group interacts with viral glycoproteins. This could lead to the inactivation of the virus before it can bind to and enter a host cell.

For non-enveloped viruses, the cationic nature of the imidazoline ring could facilitate binding to the negatively charged capsid proteins. This interaction could potentially denature the capsid proteins or prevent the virus from attaching to host cell receptors. Further research is needed to specifically elucidate the antiviral mechanisms of 2-octyl-2-imidazoline against various viral pathogens. nih.govmdpi.com

Environmental Fate and Degradation Studies of 2 Imidazoline, 2 Octyl

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments

The biodegradation of 2-octyl-2-imidazoline is a key process influencing its persistence in the environment. While specific studies on this exact compound are limited, research on structurally similar molecules, such as other long-chain alkyl imidazolines and imidazolium (B1220033) salts, provides insights into its likely degradation pathways.

Aquatic Environments:

In aquatic systems, the biodegradation of 2-octyl-2-imidazoline is expected to be initiated by microbial communities. Studies on related compounds suggest that the long alkyl chain is a primary site for initial enzymatic attack. For instance, research on 1-methyl-3-octylimidazolium chloride, an imidazolium salt with a similar octyl chain, has shown that the primary biodegradation involves the oxidation of the alkyl chain. rsc.orgskb.com The likely pathway is β-oxidation, a common metabolic process where the octyl chain is progressively shortened by two-carbon units. rsc.orgmst.dk This process would lead to the formation of various shorter-chain carboxylic acids and eventually mineralization to carbon dioxide and water under aerobic conditions. mst.dk

Terrestrial Environments:

In soil and sediment, the biodegradation of 2-octyl-2-imidazoline is also driven by microbial activity. The principles of degradation are similar to those in aquatic environments, with the octyl chain being the more readily biodegradable part of the molecule. The presence of a diverse microbial community in soil can facilitate the breakdown of this compound. One study on a related Gemini surfactant based on 2-octyl-1-diethylenediaminimidazoline classified the compound as readily biodegradable, suggesting that the core structure can be broken down under favorable conditions. researchgate.net

Table 1: Postulated Biodegradation Products of 2-Imidazoline, 2-octyl-

| Parent Compound | Potential Intermediate Products | Final Mineralization Products |

|---|---|---|

| 2-Imidazoline, 2-octyl- | Octanoic acid, Hexanoic acid, Butyric acid, Acetic acid, Amido-amine derivatives | Carbon dioxide, Water, Nitrogen compounds |

Adsorption and Mobility Characteristics in Soils and Sediments